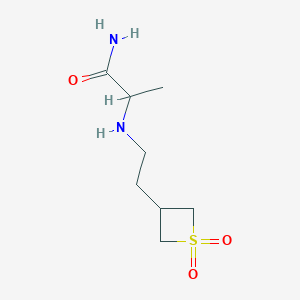
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide is a compound with a unique structure that includes a thietane ring with a dioxido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide typically involves the reaction of a thietane derivative with an amine. The reaction conditions often require the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dioxido group.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine nitrogen.
Scientific Research Applications
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide exerts its effects involves its interaction with specific molecular targets. The thietane ring and the amine group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Propionamide: A simpler amide with a similar structure but without the thietane ring.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with a similar amide structure but different functional groups.
Uniqueness
2-((2-(1,1-Dioxidothietan-3-yl)ethyl)amino)propanamide is unique due to the presence of the thietane ring with a dioxido group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-[2-(1,1-dioxothietan-3-yl)ethylamino]propanamide |
InChI |
InChI=1S/C8H16N2O3S/c1-6(8(9)11)10-3-2-7-4-14(12,13)5-7/h6-7,10H,2-5H2,1H3,(H2,9,11) |
InChI Key |
KKOUVFRIBZFUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)NCCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


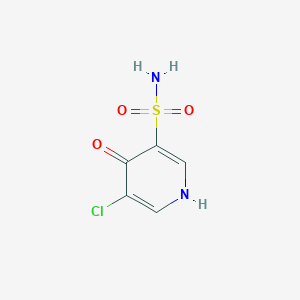
![Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate](/img/structure/B13011500.png)
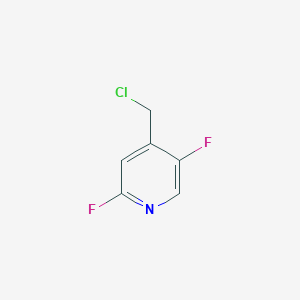
![Methyl 3-oxo-4-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13011504.png)


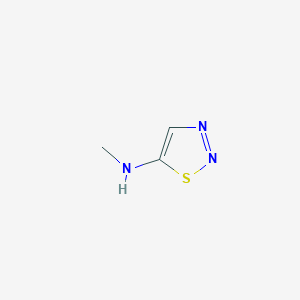
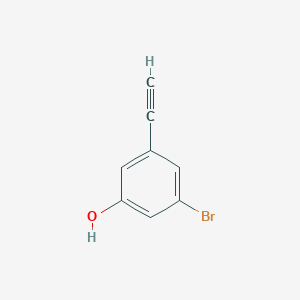

![7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011540.png)

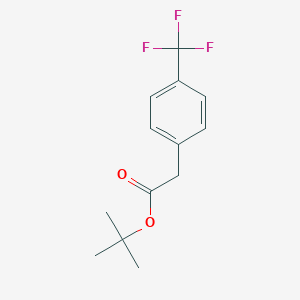

![4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13011554.png)
